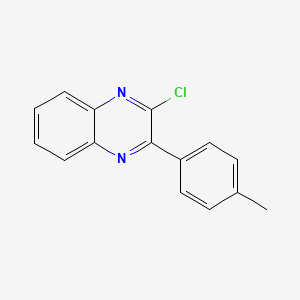

2-Chloro-3-(4-methylphenyl)quinoxaline

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-(4-methylphenyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)14-15(16)18-13-5-3-2-4-12(13)17-14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGRIDVYCCOAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818836 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Ii. Advanced Synthetic Methodologies for 2 Chloro 3 4 Methylphenyl Quinoxaline and Analogues

Strategic Approaches to Quinoxaline (B1680401) Core Formation

The formation of the quinoxaline core can be achieved through several strategic pathways. These methods primarily involve the construction of the pyrazine (B50134) ring onto a benzene (B151609) backbone, typically starting from an ortho-disubstituted benzene derivative.

The most traditional and widely utilized method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This approach, first reported by Körner and Hinsberg in 1884, forms the basis for many modern synthetic variations. encyclopedia.pub The reaction is typically carried out in refluxing ethanol (B145695) or acetic acid over several hours. nih.govlookchem.com

For the specific synthesis of 2-Chloro-3-(4-methylphenyl)quinoxaline analogues, an appropriately substituted ortho-phenylenediamine would react with a 1-(4-methylphenyl)-2-chloro-1,2-ethanedione equivalent. However, a more common route involves creating a precursor that can be later chlorinated. For instance, reacting o-phenylenediamine (B120857) with 1-(p-tolyl)ethane-1,2-dione (p-tolylglyoxal) would yield 2-(p-tolyl)quinoxaline, which could then be subjected to further functionalization.

Despite its effectiveness, this conventional method often suffers from drawbacks such as long reaction times, high temperatures, and the use of potentially hazardous organic solvents. nih.gov

Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis

| ortho-Diamine Reactant | Dicarbonyl Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine | Benzil (B1666583) | Ethanol, Reflux | 2,3-Diphenylquinoxaline | 95% | nih.gov |

| 4-Methylbenzene-1,2-diamine | Benzil | Microwave, Solvent-free | 6-Methyl-2,3-diphenylquinoxaline | 96% | researchgate.net |

| o-Phenylenediamine | 2-Oxopropionaldehyde | DMF | 2-Methylquinoxaline | N/A | sapub.org |

| o-Phenylenediamine | Benzil | Zn(OTf)₂, CH₃CN, RT | 2,3-Diphenylquinoxaline | ~91% | encyclopedia.pub |

Oxidative cyclization offers an alternative route to the quinoxaline core, often starting from more readily available precursors than 1,2-dicarbonyls. nih.gov These reactions can involve the tandem oxidation of an intermediate, leading to the formation of the heterocyclic ring. acs.org For example, α-hydroxyketones can react with o-phenylenediamines in the presence of an oxidant to form quinoxalines. rsc.org

A notable metal-free approach involves the reaction of o-phenylenediamines with α-halo ketones in water at elevated temperatures, which proceeds without the need for a catalyst. nih.gov Another strategy employs the oxidative cyclization of N-arylenamines with an azide (B81097) source, such as TMSN₃, using an oxidant like (diacetoxyiodo)benzene (B116549) to construct two C-N bonds in a tandem process. acs.orgacs.org This method allows for the synthesis of quinoxaline derivatives under mild conditions. acs.orgacs.org Electrochemical methods have also been developed, where an electrochemical-oxidation-induced intramolecular annulation of N-aryl enamines provides a green and sustainable pathway to quinoxalines, avoiding chemical oxidants. rsc.org

The synthesis of 2-Chloro-3-(4-methylphenyl)quinoxaline can be conceptualized via nucleophilic aromatic substitution (SNAr) on a dihalogenated quinoxaline precursor, such as 2,3-dichloroquinoxaline (B139996). The chlorine atoms on the quinoxaline ring are activated towards nucleophilic attack. The reaction of 2,3-dichloroquinoxaline with an organometallic reagent like a (4-methylphenyl) Grignard or organolithium reagent could potentially yield the target compound. However, controlling the regioselectivity to achieve monosubstitution can be challenging.

Studies on nucleophilic substitution on 2-monosubstituted quinoxalines show that the nature of the existing substituent at the 2-position significantly influences the reactivity at the 3-position. nih.gov For instance, strong nucleophiles like n-BuLi are effective for substitution, while others may be less successful depending on the electronic properties of the initial substituent. nih.gov Another approach involves the vicarious nucleophilic substitution (VNS) of hydrogen, where carbanions react with the electrophilic quinoxaline ring, although this often works more efficiently with quinoxaline N-oxides. rsc.org The synthesis of various quinoxaline derivatives has been achieved by reacting 2-chloroquinoxaline (B48734) with different substituted amines, demonstrating the utility of this precursor in building more complex molecules. researchgate.net

In response to growing environmental concerns, green chemistry principles have been increasingly applied to quinoxaline synthesis. ijirt.orgekb.eg These approaches focus on using environmentally benign solvents, recyclable catalysts, and energy-efficient methods to minimize waste and energy consumption. ijirt.orgbenthamdirect.com

A variety of catalytic systems have been developed to promote quinoxaline synthesis under greener conditions.

Metal-Free Catalysis: Metal-free domino protocols have been established, such as the reaction of alkynes with TsNBr₂ (N,N-dibromo-p-toluene sulfonamide) in an aqueous medium to generate an α,α-dibromoketone intermediate, which then reacts with a diamine. nih.gov

Ionic Liquid Catalysis: Acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([Hmim]HSO₄), have proven to be efficient and recyclable catalysts for the condensation of 1,2-diamines and α-diketones in water at room temperature. iau.ir These reactions are often very fast, with high yields, and the catalyst can be easily separated and reused. iau.ir

Bentonite Clay: Bentonite clay K-10 has been used as an effective catalyst for the condensation of benzene-1,2-diamine with benzil in ethanol at room temperature, highlighting the use of inexpensive and readily available solid acid catalysts. nih.gov

Phosphate-Based Catalysts: While specific phosphate-based catalysts are less commonly cited, solid acid catalysts like HClO₄·SiO₂ serve a similar purpose, enabling the reaction of α-bromoketones and phenylenediamines at room temperature with the advantage of being a recyclable heterogeneous catalyst. chim.it

Table 2: Comparison of Green Catalytic Methods for Quinoxaline Synthesis

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| [Hmim]HSO₄ (Ionic Liquid) | o-Phenylenediamine, Benzil | Water | RT, 3 min | 98% | iau.ir |

| Bentonite Clay K-10 | o-Phenylenediamine, Benzil | Ethanol | RT | Good | nih.gov |

| None (Metal-Free) | o-Phenylenediamine, Phenacyl Bromide | Water | 80 °C | High | nih.gov |

| HClO₄·SiO₂ | o-Phenylenediamine, α-Bromoketones | N/A | RT | Excellent | chim.it |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, improved yields, and fewer side products compared to conventional heating. e-journals.inudayton.edu The synthesis of quinoxalines is particularly amenable to this technology.

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be completed in as little as 3 to 5 minutes under microwave irradiation, often in solvent-free conditions or using a minimal amount of a polar solvent like DMSO or a methanol-acetic acid mixture. lookchem.comresearchgate.netsapub.orge-journals.in This rapid, high-yielding protocol is highly general and accommodates a wide range of functional groups on both the diamine and dicarbonyl components. lookchem.com For example, reacting 2,3-dichloroquinoxaline with various nucleophiles in a microwave reactor for just 5 minutes at 160°C has been shown to be an effective method for producing substituted quinoxalines. udayton.edu The ease of work-up and the elimination of hazardous solvents make MAOS a highly attractive green chemistry approach. researchgate.nete-journals.in

Green Chemistry Approaches in Quinoxaline Synthesis

Solvent-Free and Aqueous Medium Reactions

In recent years, the principles of green chemistry have driven the development of synthetic protocols for quinoxaline derivatives that minimize or eliminate the use of hazardous organic solvents. Methodologies employing solvent-free conditions or aqueous media have proven effective, often demonstrating high efficiency, simple work-up procedures, and improved environmental profiles.

Solvent-free synthesis is frequently achieved through grinding techniques at ambient temperature. For instance, the condensation of 1,2-diamines and 1,2-dicarbonyl compounds can be carried out by grinding the reactants in the presence of a solid catalyst such as basic Al₂O₃. This method is noted for being clean, high-yielding, and rapid. Another approach utilizes sulfated polyborate as a recyclable, eco-friendly catalyst under solvent-free conditions, offering high yields and short reaction times. rasayanjournal.co.in

Aqueous medium reactions represent another significant advancement. Water is an ideal solvent due to its low cost, safety, and minimal environmental impact. researchgate.net Various catalysts have been found to be effective in water, including ionic liquids like 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium (B1220033) hydrogen sulfate functionalized cellulose, which catalyzes the condensation of diverse o-phenylenediamines with 1,2-dicarbonyl compounds in excellent yields. nih.gov Tetraethylammonium bromate (B103136) has also been employed as an efficient mediator for this condensation in an aqueous medium, providing high yields in a short timeframe. nih.gov Phenol (B47542), acting as an organic catalyst, has been shown to effectively promote quinoxaline synthesis in a water-ethanol mixture at room temperature. researchgate.net

Below is an interactive data table summarizing various green synthetic methods for quinoxaline synthesis.

| Catalyst | Medium | Conditions | Typical Yield (%) | Reference |

| Sulfated Polyborate | Solvent-Free | Heating | 90-98 | rasayanjournal.co.in |

| Basic Al₂O₃ | Solvent-Free | Grinding, RT | 92-98 | |

| [C₈dabco]Br (Ionic Liquid) | Water | 80 °C | 79-90 | sapub.org |

| Tetraethylammonium Bromate | Water | Stirring, RT | ~92 | nih.gov |

| Phenol (20 mol%) | H₂O:Ethanol | Stirring, RT | 90-96 | researchgate.net |

| Montmorillonite K-10 | Water | N/A | High | nih.gov |

Regioselective Functionalization Strategies for Quinoxaline Ring Systems

The synthesis of specifically substituted quinoxalines like 2-Chloro-3-(4-methylphenyl)quinoxaline hinges on the precise control of regiochemistry. Strategies for introducing substituents at specific positions on the quinoxaline ring are critical for avoiding the formation of undesired positional isomers.

The introduction of a chlorine atom specifically at the C-2 position of the quinoxaline ring is a key transformation. A highly effective and widely used method involves the conversion of a precursor, 3-(4-methylphenyl)quinoxalin-2(1H)-one. This quinoxalinone, which possesses a keto group at the C-2 position, can be readily synthesized via the condensation of o-phenylenediamine with an appropriate α-keto acid.

The subsequent conversion of the quinoxalinone to the 2-chloro derivative is achieved through a deoxychlorination reaction. acsgcipr.org Common chlorinating agents for this purpose include phosphorus oxychloride (POCl₃), often used in excess or with a base, and mixtures of POCl₃ and phosphorus pentachloride (PCl₅). indianchemicalsociety.comresearchgate.net The reaction proceeds by converting the amide functionality of the quinoxalinone into a chloro-substituent, effectively aromatizing the pyrazine ring and yielding the desired 2-chloroquinoxaline. researchgate.net This two-step sequence—synthesis of the quinoxalinone followed by chlorination—provides excellent regiochemical control for the placement of the chlorine atom at the C-2 position.

The most direct method for incorporating the 4-methylphenyl (p-tolyl) group at the C-3 position is through the classical condensation reaction that forms the quinoxaline ring itself. sapub.orgipp.pt This involves the reaction of an o-phenylenediamine with an unsymmetrical α-dicarbonyl compound, specifically 1-(4-methylphenyl)ethane-1,2-dione, also known as p-tolylglyoxal. researchgate.netnih.govnih.gov The condensation reaction forms the pyrazine ring, with the p-tolyl group from the glyoxal (B1671930) becoming the substituent at the C-3 (or C-2) position of the resulting quinoxaline.

More advanced strategies include the C-H functionalization of a pre-existing quinoxaline core. For example, palladium-catalyzed direct C-H arylation can be performed on a quinoxalin-2(1H)-one substrate at the C-3 position using an appropriate arylating agent. researchgate.net Following the successful introduction of the p-tolyl group at C-3, the C-2 keto group can then be converted to the chloro-substituent as described in the previous section. Another approach involves nucleophilic aromatic substitution (SₙAr) on a 2,3-dichloroquinoxaline precursor. nih.gov However, controlling the regioselectivity to achieve monosubstitution at the C-3 position with the p-tolyl nucleophile can be challenging and may lead to mixtures of products. nih.gov

Achieving a specific substitution pattern, such as in 2-Chloro-3-(4-methylphenyl)quinoxaline, requires careful control over potential positional isomerism. This is particularly relevant when using the primary synthetic route: the condensation of an unsymmetrically substituted o-phenylenediamine with an unsymmetrical α-dicarbonyl compound like p-tolylglyoxal. chim.it

The reaction can theoretically yield two different positional isomers, depending on which nitrogen of the diamine attacks which carbonyl of the dicarbonyl. The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl carbons in the dicarbonyl component and the relative nucleophilicity of the two amino groups in the diamine. researchgate.net For instance, in p-tolylglyoxal, the ketone carbonyl is generally more electrophilic than the aldehyde carbonyl. Similarly, in a substituted o-phenylenediamine, the electronic effects of the substituent will differentiate the nucleophilicity of the two amino groups. By understanding and manipulating these electronic factors, the reaction can be directed to favor the formation of one isomer over the other, thus ensuring regioselective synthesis of the desired product. chim.it

Novel Synthetic Routes and Mechanistic Insights

Beyond traditional condensation reactions, novel synthetic pathways offer alternative and often more versatile methods for constructing the quinoxaline scaffold. These routes frequently involve different mechanistic approaches, such as vinylic substitution and reductive cyclization.

Reductive cyclization offers a powerful alternative to the classical diamine-dicarbonyl condensation for forming the quinoxaline ring. sapub.org This strategy typically begins with an ortho-nitroaniline derivative that is modified to contain a suitable side chain. researchgate.net The core of the mechanism involves the chemical reduction of the nitro group to an amino group. This newly formed amine then participates in an intramolecular cyclization reaction. nih.gov For example, an N-(2-nitrophenyl)enamine can be subjected to reducing conditions (e.g., using iron powder or catalytic hydrogenation). researchgate.net The reduction of the nitro group generates an in situo-phenylenediamine derivative, which immediately undergoes intramolecular cyclization by attacking the enamine double bond, followed by aromatization to yield the final quinoxaline product.

This pathway is particularly valuable as it allows for the synthesis of quinoxalines from precursors other than 1,2-diamines and 1,2-dicarbonyls. chim.it Palladium-catalyzed reductive annulation of catechols and nitroarylamines represents a modern iteration of this concept, providing straightforward access to novel quinoxaline derivatives. rsc.org While less documented for this specific target, vinylic nucleophilic substitution (VNS) on activated substrates represents another potential pathway for introducing substituents onto pre-formed heterocyclic rings, which can be followed by cyclization steps to build the quinoxaline core. rsc.org

Iii. Computational Chemistry and Theoretical Investigations of 2 Chloro 3 4 Methylphenyl Quinoxaline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is adept at predicting the electronic structure and geometric parameters of molecules. A typical DFT study on 2-Chloro-3-(4-methylphenyl)quinoxaline would involve the use of a functional, such as B3LYP, paired with a basis set like 6-311G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately.

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For 2-Chloro-3-(4-methylphenyl)quinoxaline, this would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found.

The quinoxaline (B1680401) core is a fused bicyclic system that is largely planar. However, the presence of the 4-methylphenyl (p-tolyl) group at the 3-position introduces a degree of rotational freedom. The key conformational aspect to analyze would be the dihedral angle between the plane of the quinoxaline ring system and the plane of the p-tolyl ring. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent chloro and quinoxaline nitrogen atoms, it is expected that the two rings would not be coplanar. In similar structures, such as 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline, the dihedral angles between the phenyl rings and the quinoxaline unit are significant, for instance, 78.45° and 35.60°. For 2-Chloro-3-(4-methylphenyl)quinoxaline, a twisted conformation would be the most stable.

A conformational analysis would involve systematically rotating the p-tolyl group and calculating the energy at each step to map out the potential energy surface and identify the global minimum. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for 2-Chloro-3-(4-methylphenyl)quinoxaline (Illustrative Data) (Note: This table presents hypothetical yet realistic values based on DFT calculations of similar quinoxaline derivatives, as specific experimental or computational data for the title compound is not available in the cited literature.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-N (quinoxaline) | ~1.32 - 1.38 Å | |

| C-C (quinoxaline-phenyl) | ~1.49 Å | |

| Bond Angle | N-C-Cl | ~116° |

| C-C-N (quinoxaline) | ~120° | |

| Dihedral Angle | Quinoxaline-Phenyl | ~40-60° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and signifies the ability to donate an electron, while the LUMO energy relates to the electron affinity and indicates the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.

For a molecule like 2-Chloro-3-(4-methylphenyl)quinoxaline, the HOMO is expected to be distributed primarily over the electron-rich quinoxaline ring system and the p-tolyl group. The LUMO is likely to be centered on the quinoxaline ring, particularly influenced by the electron-withdrawing chloro substituent. DFT calculations would provide precise energy values for these orbitals and visualize their spatial distribution.

Table 2: Illustrative Frontier Molecular Orbital Energies for 2-Chloro-3-(4-methylphenyl)quinoxaline (Note: These values are representative based on DFT studies of analogous chloro- and phenyl-substituted quinoxalines.)

| Parameter | Energy (eV) |

| EHOMO | ~ -6.10 eV |

| ELUMO | ~ -1.85 eV |

| Energy Gap (ΔE = ELUMO - EHOMO) | ~ 4.25 eV |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule.

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In 2-Chloro-3-(4-methylphenyl)quinoxaline, these regions would be concentrated around the nitrogen atoms of the quinoxaline ring due to their lone pairs of electrons.

Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. These areas are generally found around the hydrogen atoms and potentially near the carbon atom attached to the electronegative chlorine atom. The MEP analysis provides a clear, intuitive picture of the molecule's reactive sites.

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the frontier orbitals, several quantum chemical parameters and reactivity descriptors can be calculated. These parameters provide a quantitative measure of a molecule's reactivity and stability.

Hardness, Softness, Electronegativity, and Electrophilicity Indices

Based on Koopmans' theorem, the energies of the HOMO and LUMO can be used to approximate key reactivity descriptors:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as: χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as: η = (ELUMO - EHOMO) / 2

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. S = 1 / (2η)

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as: ω = χ² / (2η)

These descriptors are instrumental in predicting the behavior of 2-Chloro-3-(4-methylphenyl)quinoxaline in chemical reactions.

Ionization Potential and Electron Affinity Calculations

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It can be approximated as: I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as: A ≈ -ELUMO

These values provide direct insight into the molecule's redox properties.

Table 3: Calculated Quantum Chemical Parameters for 2-Chloro-3-(4-methylphenyl)quinoxaline (Illustrative) (Note: Values are derived from the illustrative HOMO/LUMO energies in Table 2.)

| Parameter | Symbol | Formula | Calculated Value |

| Ionization Potential | I | -EHOMO | ~ 6.10 eV |

| Electron Affinity | A | -ELUMO | ~ 1.85 eV |

| Electronegativity | χ | (I + A) / 2 | ~ 3.975 eV |

| Chemical Hardness | η | (I - A) / 2 | ~ 2.125 eV |

| Chemical Softness | S | 1 / (2η) | ~ 0.235 eV⁻¹ |

| Electrophilicity Index | ω | χ² / (2η) | ~ 3.717 eV |

Analysis of Electron Transfer and Back Donation

The quinoxaline core is inherently electron-deficient, making it an excellent electron acceptor. This property is central to the application of its derivatives in electronic materials. Theoretical studies on 2-Chloro-3-(4-methylphenyl)quinoxaline focus on quantifying its electron-accepting capabilities and understanding the dynamics of electron transfer in various contexts.

Intramolecular charge transfer (ICT) is a key feature of many quinoxaline derivatives. rsc.org In 2-Chloro-3-(4-methylphenyl)quinoxaline, the electron-withdrawing quinoxaline nucleus, further activated by the chloro substituent, acts as the acceptor moiety. The 4-methylphenyl (p-tolyl) group, being an electron-donating substituent, serves as the donor. Upon photoexcitation, an electron is expected to transfer from the highest occupied molecular orbital (HOMO), primarily localized on the tolyl group, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the chloro-quinoxaline scaffold. This ICT process is fundamental to the molecule's photophysical properties. rsc.orgnih.gov

In the context of metal complexes or adsorption on metallic surfaces, the concepts of electron transfer and back-donation are critical. Quinoxalines are known to coordinate with metal centers, where the nitrogen atoms of the pyrazine (B50134) ring can donate lone-pair electrons to the metal (a σ-donation). Concurrently, the π*-orbitals of the quinoxaline ring system can accept electron density from the filled d-orbitals of the metal, a process known as π-back donation. This synergistic interaction strengthens the metal-ligand bond. Computational models can quantify the extent of both forward and back-donation, providing insights into the stability and electronic properties of such organometallic systems. The strong electron-accepting ability of the quinoxaline unit is crucial for facilitating efficient electron injection and charge collection in applications like dye-sensitized solar cells (DSSCs). beilstein-journals.org

Molecular Dynamics (MD) Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of 2-Chloro-3-(4-methylphenyl)quinoxaline and its interactions with surrounding molecules, such as solvents or biological macromolecules, over time. These simulations provide a detailed picture of the intermolecular forces that govern the compound's behavior in condensed phases.

MD simulations are particularly valuable for modeling the adsorption of quinoxaline derivatives onto material surfaces, a process vital for applications like corrosion inhibition and catalysis. mdpi.com Theoretical studies often model the interaction of these molecules with metal surfaces, such as iron (Fe). mdpi.com

For 2-Chloro-3-(4-methylphenyl)quinoxaline, simulations would typically place the molecule in various orientations relative to a surface like Fe(110). The simulations would reveal the preferred adsorption mode, which is often a parallel orientation that maximizes the interaction between the molecule's π-system and the surface atoms. The key interactions governing adsorption include:

Chemisorption: Involving the formation of coordinate bonds between the nitrogen lone pairs of the quinoxaline ring and the surface metal atoms.

Physisorption: Arising from van der Waals forces and π-stacking interactions between the aromatic rings and the surface.

The adsorption energy (E_ads) is a critical parameter calculated from these simulations to quantify the strength of the interaction. A more negative E_ads indicates stronger and more stable adsorption.

Table 1: Simulated Adsorption Parameters for Quinoxaline Derivatives on a Metal Surface

| Parameter | Value | Description |

|---|---|---|

| Adsorption Energy (E_ads) | -150 to -250 kJ/mol | Indicates strong chemisorption, characteristic of nitrogen heterocycles on transition metal surfaces. |

| Binding Distance (N-Fe) | ~2.1 Å | The typical distance for a coordinate bond between a quinoxaline nitrogen and an iron surface atom. |

This interactive table contains representative data based on studies of similar quinoxaline compounds. mdpi.com

In both solution and the solid state, the supramolecular assembly of 2-Chloro-3-(4-methylphenyl)quinoxaline is dictated by non-covalent interactions. unito.it While the molecule itself lacks classical hydrogen bond donors, the nitrogen atoms of the quinoxaline ring can act as hydrogen bond acceptors in the presence of suitable donor molecules (e.g., water, alcohols). nih.gov

The most significant intermolecular forces for this compound are π-stacking interactions. rsc.org These occur between the electron-rich tolyl ring and the electron-deficient quinoxaline ring of adjacent molecules. This donor-acceptor type of π-stacking is particularly strong and plays a crucial role in the crystal packing of the molecule. researchgate.net Computational studies can calculate the interaction energies and geometric parameters of these π-π interactions. rsc.org The presence of hydrogen bonding can further influence and strengthen these stacking interactions by affecting the electron density of the aromatic rings. rsc.org

Table 2: Calculated Intermolecular Interaction Energies

| Interaction Type | Geometry | Energy (kJ/mol) |

|---|---|---|

| π-π Stacking | Parallel-displaced | -40 to -60 |

| C-H···π Interaction | T-shaped | -5 to -15 |

This interactive table presents typical energy ranges for non-covalent interactions in aromatic systems derived from computational studies. unito.it

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or material properties.

For a class of compounds like quinoxaline derivatives, QSAR models can be developed to predict their efficacy as, for example, kinase inhibitors or antimicrobial agents. nih.govresearchgate.net The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors quantify various aspects of the molecular structure:

Topological descriptors: Describe atomic connectivity and molecular shape.

Electronic descriptors: Include partial charges, dipole moments, and HOMO/LUMO energies.

Quantum chemical descriptors: Derived from quantum calculations to describe reactivity and electronic distribution.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a combination of these descriptors with the observed activity. nih.govresearchgate.net For 2-Chloro-3-(4-methylphenyl)quinoxaline, descriptors related to its shape, hydrophobicity (logP), and electronic properties (e.g., the charge on the nitrogen atoms) would likely be important predictors of its biological activity. nih.gov The validity of the QSAR model is then tested using an external set of compounds not included in the model's development.

Theoretical Spectroscopic Property Predictions (e.g., TD-DFT for Electronic Transitions)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. sciensage.info It calculates the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net

For 2-Chloro-3-(4-methylphenyl)quinoxaline, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max), the oscillator strength (f) of the transition (a measure of its intensity), and the nature of the orbitals involved. sciensage.info The primary electronic transitions are typically of a π → π* nature, often with significant charge-transfer character from the tolyl donor to the chloro-quinoxaline acceptor. The calculations can be performed in a vacuum or by incorporating a solvent model to account for solvatochromic effects. sciensage.info

Table 3: Representative TD-DFT Predicted Electronic Transition Data

| Transition | Wavelength (λ_max) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~370 nm | 0.09 | HOMO → LUMO (π → π* with ICT) |

| S₀ → S₂ | ~310 nm | 0.25 | HOMO-1 → LUMO (π → π*) |

This interactive table shows typical results from a TD-DFT calculation for a substituted quinoxaline, illustrating the predicted absorption wavelengths and their corresponding intensities and orbital contributions. sciensage.inforesearchgate.net

Iv. Advanced Spectroscopic Characterization Methodologies for 2 Chloro 3 4 Methylphenyl Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Chloro-3-(4-methylphenyl)quinoxaline, both ¹H and ¹³C NMR spectra offer definitive evidence for its constitution by mapping the chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is typically complex, showing signals for the protons on both the quinoxaline (B1680401) ring system and the 4-methylphenyl (p-tolyl) group. The protons on the benzo portion of the quinoxaline ring generally appear as multiplets. The protons of the p-tolyl group exhibit a characteristic pattern, usually two doublets corresponding to the ortho and meta protons relative to the methyl group. A distinct singlet for the methyl protons appears in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for 2-Chloro-3-(4-methylphenyl)quinoxaline will show a series of signals in the aromatic region, corresponding to the carbons of the quinoxaline and p-tolyl rings. The carbon atoms directly bonded to nitrogen or chlorine are significantly influenced by the electronegativity of these atoms, resulting in characteristic chemical shifts. The methyl carbon of the p-tolyl group will give rise to a signal at a high field, which is typical for alkyl carbons.

Detailed, experimentally verified NMR data for 2-Chloro-3-(4-methylphenyl)quinoxaline is not available in the provided search results. The following table is a representative example based on closely related quinoxaline structures.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Quinoxalines

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Assignment |

|---|---|---|

| ¹H | ~ 8.10 - 7.70 | m, Quinoxaline-H |

| ~ 7.60 - 7.30 | m, Phenyl-H | |

| ~ 2.45 | s, -CH₃ | |

| ¹³C | ~ 152 - 140 | Quaternary C, C-N, C-Cl |

| ~ 140 - 125 | Aromatic C-H |

Note: 'm' denotes multiplet, 's' denotes singlet. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Chloro-3-(4-methylphenyl)quinoxaline displays characteristic absorption bands that confirm its key structural motifs.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the quinoxaline and phenyl rings produce strong absorptions in the 1650-1450 cm⁻¹ range.

C-Cl Stretching: The presence of the chloro-substituent is indicated by a stretching band in the fingerprint region, usually between 850-550 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings appear as strong bands in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern.

Specific, experimentally recorded IR data for 2-Chloro-3-(4-methylphenyl)quinoxaline is not available in the provided search results. The table below illustrates typical absorption ranges for the identified functional groups.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=N / C=C | Stretching | 1650 - 1450 |

| C-Cl | Stretching | 850 - 550 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. For 2-Chloro-3-(4-methylphenyl)quinoxaline (C₁₅H₁₁ClN₂), the molecular weight is 268.71 g/mol . ontosight.ai

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a definitive signature for a monochlorinated compound. Common fragmentation pathways for such aromatic systems may involve the loss of the chlorine atom, the methyl group, or cleavage of the heterocyclic ring structure.

X-ray Diffraction (XRD) for Single Crystal Structural Determination and Crystal Packing Analysis

X-ray Diffraction (XRD) on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For 2-Chloro-3-(4-methylphenyl)quinoxaline, an XRD analysis would confirm the planarity of the quinoxaline ring system and determine the dihedral angle between this plane and the plane of the 4-methylphenyl substituent. This angle is influenced by steric hindrance between the substituent and the quinoxaline core. In related structures, such as 2,3-disubstituted quinoxalines, the phenyl rings are often significantly twisted relative to the central quinoxaline moiety. nih.govnih.gov

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solid-state materials with desired properties. The crystal packing of 2-Chloro-3-(4-methylphenyl)quinoxaline is governed by a network of non-covalent interactions. Analysis of the crystal structure would likely reveal the presence of several types of weak interactions:

π–π Stacking Interactions: The planar aromatic rings of the quinoxaline system can stack with neighboring molecules, contributing significantly to the stability of the crystal lattice. The centroid-to-centroid distance between stacked rings is a key parameter in evaluating this interaction. nih.gov

C–H···N Hydrogen Bonds: Weak hydrogen bonds can form between carbon-hydrogen bonds (from the phenyl or quinoxaline rings) and the nitrogen atoms of an adjacent quinoxaline ring. nih.gov

C–H···π Interactions: The hydrogen atoms of one molecule can interact with the electron-rich π-system of an aromatic ring on a neighboring molecule. nih.gov

Halogen Bonding: Although potentially weak, the chlorine atom could participate in halogen bonding interactions with electronegative atoms on adjacent molecules.

V. Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Chloro 3 4 Methylphenyl Quinoxaline Analogues

Impact of Substituent Position and Electronic Properties on Molecular Activity

The substitution pattern on the quinoxaline (B1680401) scaffold significantly dictates the molecule's biological profile. nih.gov The type, number, and position of functional groups are key determinants of their inhibitory activity. researchgate.net Research indicates that substitutions at the C2 and C3 positions of the quinoxaline core have the most substantial impact on activity. nih.gov

Halogenation, particularly chlorination, is a critical strategy in modifying the biological and physicochemical properties of quinoxaline derivatives. The presence of a chlorine atom, such as in the 2-chloro position of the target molecule, can significantly alter its physiological and pharmacokinetic profiles. researchgate.net The introduction of a chloro-substituent on the quinoxaline ring has been shown to be a factor in the bioactivity of these compounds. nih.gov

For instance, in a series of 2,3-disubstituted quinoxalines, compounds containing a chlorinated quinoxaline core were noted for their biological relevance. nih.gov The strategic placement of chlorine atoms can influence receptor binding and selectivity. In studies on 5-HT3A and 5-HT3AB receptors, the addition of chlorine atoms at positions R3 (positions 6 and 7 of the quinoxaline ring) resulted in compounds with affinities similar to their non-halogenated counterparts, demonstrating that the position of halogenation is key to its effect on activity. nih.gov

The effect of halogenation is also observed in materials science applications of quinoxalines. The introduction of electron-withdrawing fluorine atoms into a diphenylquinoxaline core, for example, improved backbone coplanarity through noncovalent interactions, which in turn enhanced optical absorption and carrier mobility. beilstein-journals.org This principle of using halogens to modify electronic properties is a key strategy in the design of bioactive molecules.

Table 1: Effect of Halogenation on Quinoxaline Derivatives' Activity

| Compound/Modification | Context | Observed Effect | Reference(s) |

|---|---|---|---|

| Chlorinated Quinoxaline Core | Synthesis of biologically active analogues | Considered a key feature for bioactivity. | nih.gov |

| Addition of Cl at positions 6 and 7 | 5-HT3A Receptor Ligands | Resulted in compounds with similar affinity to the parent compound. | nih.gov |

| 6,7-difluoro-2,3-diphenylquinoxaline | Noncovalently fused-ring electron acceptors | Improved backbone coplanarity, enhanced absorption, and carrier mobility. | beilstein-journals.org |

Aromatic substituents at the C2 and C3 positions play a pivotal role in defining the biological activity of quinoxaline analogues. The 4-methylphenyl group in 2-Chloro-3-(4-methylphenyl)quinoxaline is a critical determinant of its molecular interactions. Studies have shown that substituting the quinoxaline core with various aromatic groups like methoxyphenyl or phenol (B47542) groups can significantly modulate activity. nih.gov

For example, research on trisubstituted quinoxaline derivatives found that having 4-hydroxyanilino or phenylthio groups at the C2 and/or C3 positions was associated with moderate to good antibacterial activity. nih.gov In another study, compounds with bis 2-furyl substitutions at C2 and C3 were the most potent inhibitors of influenza NS1A protein, while replacements with methoxyphenyl or phenol groups reduced the activity. nih.gov However, within these less active groups, phenol-substituted compounds generally showed better activity than the corresponding methoxyphenyl derivatives. nih.gov

The nature of the aromatic ring itself is also important. Compounds bearing aromatic rings like phenyl and pyridine (B92270) tend to have higher electronegativity and electrophilicity compared to those with alicyclic rings, which can lead to higher biological activities. researchgate.net

Table 2: Influence of Aromatic Substituents on Quinoxaline Activity

| Substituent Group(s) at C2/C3 | Target/Activity | Relative Activity | Reference(s) |

|---|---|---|---|

| Bis 2-furyl | Influenza NS1A protein inhibition | Most potent | nih.gov |

| Methoxyphenyl | Influenza NS1A protein inhibition | Reduced activity | nih.gov |

| Phenol | Influenza NS1A protein inhibition | Improved activity compared to methoxyphenyl | nih.gov |

| 4-hydroxyanilino, phenylthio | Antibacterial | Good to moderate | nih.gov |

The electronic properties of substituents on the quinoxaline scaffold are fundamental to their biological function. The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can fine-tune the molecule's reactivity and interaction with biological targets. Generally, EWGs tend to increase the reduction potential, while EDGs decrease it. colab.ws This correlation is significant, as some studies have found that quinoxaline derivatives with the least negative reduction potential are the most biologically active. abechem.com

In the context of antibacterial agents, the presence of an EWG on quinoxaline sulfonamide derivatives showed the highest activity, whereas EDGs resulted in moderate to low activity. mdpi.com Conversely, another study on different quinoxaline benzene (B151609) sulfonamide derivatives found that EDG substitution contributed positively to increasing antibacterial activity. mdpi.com This highlights that the effect of electronic properties can be context-dependent and varies with the specific molecular scaffold and biological target.

For anticancer activity, the SAR of certain quinoxaline derivatives showed that an unsubstituted aromatic ring was more active than substituted ones. mdpi.com When substitutions were present, an EWG like chlorine (Cl) produced higher activity than bromine (Br) or an EDG like a methyl group (CH3). mdpi.com In another series, an EWG like a nitro (NO2) group at the C7 position decreased activity, while EDGs on an aromatic ring fused at C2 increased activity. mdpi.com

In the field of polymer solar cells, the introduction of strong EWGs like fluorine (F) and cyano (CN) into the quinoxaline unit significantly affects the polymer's photovoltaic properties. nih.gov The stronger electron-withdrawing capability of the CN group compared to the F atom leads to a significant reduction in both the HOMO and LUMO energy levels. nih.gov

Table 3: Summary of Electronic Group Effects on Quinoxaline Derivatives

| Group Type | Position/Context | General Effect on Activity | Reference(s) |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | General | Increases reduction potential. | colab.ws |

| Electron-Donating Group (EDG) | General | Decreases reduction potential. | colab.ws |

| EWG (e.g., Cl) | Anticancer Activity | Higher activity than EDG (e.g., CH3). | mdpi.com |

| EDG | Antibacterial Activity | Can increase or decrease activity depending on the specific scaffold. | mdpi.com |

| EWG (e.g., NO2) | Anticancer Activity (at C7) | Decreases activity. | mdpi.com |

Rational Design and Synthesis of Novel Analogues

The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel quinoxaline analogues with improved potency and specificity. nih.govnih.gov Guided by structural optimization principles, researchers can design new derivatives that incorporate desired pharmacophoric features. nih.gov

Scaffold modification is a key strategy for developing new therapeutic agents. This can involve altering the core quinoxaline structure or attaching various functional groups through derivatization. For instance, new series of quinoxaline derivatives have been designed and synthesized as potential histone deacetylase inhibitors, building upon the promising anticancer effects of the quinoxaline nucleus. nih.gov

One approach is scaffold hopping, where the core structure is replaced by a functionally equivalent but structurally different moiety to explore new chemical space and improve properties. Computational methods can be used to hypothesize modifications, such as the derivatization of the 4-methylpyrrolo[1,2-a]quinoxaline scaffold to generate new inhibitors for specific biological targets. researchgate.net Synthesis strategies often begin with a versatile precursor, like 2,3-dichloroquinoxaline (B139996), which allows for sequential nucleophilic substitution to introduce diverse functionalities. nih.gov

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or synergistic biological activity. nih.gov This approach aims to leverage the distinct therapeutic benefits of each component.

The quinoxaline scaffold is frequently used in hybridization strategies due to its broad pharmacological potential. mdpi.commdpi.com For example, hybrid molecules consisting of imidazole-based Schiff bases combined with a quinoxaline core have been synthesized and assessed for their potential as anti-cancer agents. nih.gov Similarly, the design of quinoxaline-1,3,4-oxadiazole hybrids has been pursued to develop compounds with improved antitumor activity and better pharmacological profiles, such as increased solubility. mdpi.com Another strategy involves creating hybrids of triketone and quinoxaline scaffolds to develop potent inhibitors of enzymes like p-hydroxyphenylpyruvate dioxygenase (HPPD) for herbicide development. hep.com.cn The rationale behind this approach is that the combined entity may interact with multiple targets or exhibit a novel mechanism of action, leading to superior therapeutic outcomes. mdpi.com

Vi. Exploration of Biological Activities and Mechanistic Insights Excluding Clinical Human Trial Data

Anticancer Activity Research

Studies on quinoxaline (B1680401) derivatives have revealed a range of anticancer activities, indicating their potential as therapeutic agents. These activities are often attributed to their interactions with key cellular components and signaling pathways that are critical for cancer cell survival and proliferation.

Protein Kinase Inhibition Mechanisms

Quinoxaline derivatives are recognized for their ability to act as protein kinase inhibitors. mdpi.com These compounds can function as ATP-competitive inhibitors for a variety of kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. mdpi.com The inhibition of these kinases can disrupt the signaling cascades that cancer cells often rely on for their uncontrolled growth. While the broader class of quinoxaline compounds is known for this activity, specific inhibitory mechanisms and targets for 2-Chloro-3-(4-methylphenyl)quinoxaline are a focus of ongoing research.

Topoisomerase Inhibition

Certain quinoxaline-based compounds have been identified as inhibitors of topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription. nih.govresearchgate.net One particular quinoxaline derivative, identified in a study as compound IV, demonstrated significant inhibitory effects against the topoisomerase II enzyme, with a reported IC50 value of 7.529 µM. nih.govresearchgate.net This inhibition of topoisomerase II can lead to DNA damage and ultimately trigger cell death in cancer cells. Another related compound, chloroquinoxaline sulfonamide (CQS), is also known to function as a topoisomerase IIα/β poison. nih.gov

Induction of Apoptosis in Cancer Cell Lines (In Vitro Studies)

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. A specific quinoxaline derivative, referred to as compound IV, has been shown to induce apoptosis in prostate cancer (PC-3) cells. nih.govresearchgate.net Mechanistic studies revealed that this compound upregulates the expression of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the balance of apoptotic regulatory proteins leads to the activation of the apoptotic cascade and subsequent cell death. nih.govresearchgate.net Furthermore, treatment with this compound was observed to arrest the cell cycle at the S phase in PC-3 cells. nih.govresearchgate.net

Modulation of Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR, MAPK)

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. rjptonline.org Several quinoxaline derivatives have been identified as dual inhibitors of the PI3K and mTOR pathways. rjptonline.org By blocking the signaling of these key proteins, these compounds can inhibit cancer cell development and proliferation. rjptonline.org Examples of such quinoxaline derivatives that have been studied for their effects on this pathway include PX-866 and PKI-587. rjptonline.org The specific effects of 2-Chloro-3-(4-methylphenyl)quinoxaline on the PI3K/AKT/mTOR and MAPK signaling pathways are areas of continued investigation to fully elucidate its mechanism of action.

Hypoxia-Selective Cytotoxicity

Hypoxic (low oxygen) environments are a characteristic feature of solid tumors and are associated with resistance to conventional cancer therapies. acs.org Quinoxaline 1,4-dioxides (QdNOs) are a class of compounds that have been investigated for their selective toxicity towards hypoxic cells. mdpi.comacs.org The activity of these compounds is highly dependent on their specific chemical structure and the substituents on the quinoxaline ring. acs.org This property of hypoxia-selective cytotoxicity makes certain quinoxaline derivatives attractive candidates for targeting the resistant cell populations within solid tumors.

Antiproliferative Studies against Specific Cancer Cell Lines (In Vitro)

The antiproliferative activity of quinoxaline derivatives has been evaluated against various cancer cell lines. In one study, a quinoxaline-based compound, designated as compound IV, demonstrated potent antiproliferative effects against the PC-3 prostate cancer cell line, with an IC50 value of 2.11 µM. nih.govresearchgate.net The same study also reported its activity against the HepG2 liver cancer cell line. nih.govresearchgate.net The data from these in vitro studies highlight the potential of specific quinoxaline structures to inhibit the growth of cancer cells.

Antiproliferative Activity of a Quinoxaline Derivative (Compound IV)

| Cell Line | IC50 (µM) |

| PC-3 (Prostate Cancer) | 2.11 |

| HepG2 (Liver Cancer) | Not specified |

| Vero (Normal Cells) | Higher than cancer cells |

Antimicrobial Activity Research

The quinoxaline nucleus is a core component of various biologically active compounds and has been extensively modified to develop new therapeutic agents. core.ac.uknih.gov Research into derivatives featuring substitutions at the C2 and C3 positions has revealed significant antimicrobial potential.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Although direct antibacterial studies on 2-Chloro-3-(4-methylphenyl)quinoxaline are limited, research on related 2,3-disubstituted quinoxalines has shown promising results. Symmetrically disubstituted quinoxalines have demonstrated significant antibacterial activity. nih.gov The antibacterial effects of the quinoxaline scaffold have been observed against both Gram-positive and Gram-negative bacteria. core.ac.uk For instance, certain novel nonsymmetrical 2,3-diaminoquinoxaline derivatives have shown considerable activity against various bacterial strains. tandfonline.com The strategic placement of different functional groups on the quinoxaline ring system is a key area of research for developing compounds with enhanced potency and a broad spectrum of activity. nih.gov

Interactive Table: Antibacterial Activity of Selected Quinoxaline Derivatives

Below is a summary of the antibacterial activity of various quinoxaline derivatives as reported in the literature.

| Compound Class | Bacterial Strains Tested | Activity Level |

| Symmetrically 2,3-disubstituted quinoxalines | Gram-positive & Gram-negative | Significant |

| Nonsymmetrical 2,3-diaminoquinoxaline derivatives | Various bacterial strains | Significant |

| 2-[4-arylidene hydrazinocarbonyl) aniline]-3-methyl quinoxalines | General bacteria | Reported antibacterial |

Antifungal Efficacy against Fungal Species (e.g., Candida and Aspergillus)

The antifungal potential of the quinoxaline scaffold has been well-documented through various studies on its derivatives. For example, the compound 2-Chloro-3-hydrazinylquinoxaline has been investigated for its efficacy against multiple Candida and Aspergillus species. nih.govplos.orgnih.gov This derivative showed notable effectiveness, particularly against Candida krusei isolates, although its performance varied against other species like Candida albicans, Candida tropicalis, Aspergillus fumigatus, and Aspergillus niger. nih.govnih.govresearchgate.net

Further research into other quinoxaline derivatives has identified compounds with potent activity against plant pathogenic fungi, such as Rhizoctonia solani, with efficacy superior to some commercial fungicides. rsc.org Studies on symmetrically disubstituted quinoxalines have also pointed to considerable antifungal activity, highlighting the therapeutic potential inherent in the core quinoxaline structure. nih.gov

Interactive Table: Antifungal Activity of Selected Quinoxaline Derivatives

The table below summarizes the antifungal efficacy of representative quinoxaline compounds against various fungal pathogens.

| Derivative | Fungal Species | Reported Efficacy |

| 2-Chloro-3-hydrazinylquinoxaline | Candida krusei | Heightened efficacy plos.orgnih.gov |

| 2-Chloro-3-hydrazinylquinoxaline | Candida albicans, C. tropicalis | Variable efficacy nih.govresearchgate.net |

| 2-Chloro-3-hydrazinylquinoxaline | Aspergillus fumigatus, A. niger | Variable efficacy nih.govresearchgate.net |

| 2-Chloro-3-hydrazinylquinoxaline | Aspergillus brasiliensis | No effect nih.govresearchgate.net |

| Various synthesized derivatives | Rhizoctonia solani (plant pathogen) | Potent activity rsc.org |

Antiviral Properties (e.g., Antiherpes Virus Activity)

The quinoxaline scaffold is a key feature in a variety of compounds investigated for their antiviral capabilities. nih.govbohrium.com While direct data on 2-Chloro-3-(4-methylphenyl)quinoxaline is scarce, related structures have shown inhibitory effects against several viruses. A systematic review of quinoxaline derivatives highlighted their potential against a range of viruses, including members of the Herpesviridae family. nih.govresearchgate.net For example, certain complex derivatives incorporating a chloro-quinoxaline moiety have been synthesized and evaluated for their ability to reduce viral plaques in cell cultures, indicating potential anti-herpes simplex virus (HSV) activity. researchgate.net The versatility of the quinoxaline ring allows for substitutions that can be tailored to target specific viral proteins or replication mechanisms, making it a promising framework for the development of new antiviral drugs against respiratory and other viral pathogens. rsc.org

Antituberculosis Activity

Quinoxaline derivatives have emerged as a significant class of compounds in the search for new antituberculosis agents. core.ac.uk The presence of a chlorine atom on the quinoxaline ring, a key feature of 2-Chloro-3-(4-methylphenyl)quinoxaline, has been noted in several active antitubercular compounds. nih.gov Specifically, quinoxaline-2-carboxylate 1,4-di-oxide derivatives have been tested against a wide panel of single-drug-resistant Mycobacterium tuberculosis strains, demonstrating that their mode of action is likely novel and different from currently used drugs. nih.gov One derivative, ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide, was found to be active in reducing bacterial counts in infected mice. nih.gov This suggests that the chloro-substituted quinoxaline scaffold holds considerable promise for the development of new treatments for tuberculosis, including drug-resistant strains. nih.gov

Antiprotozoal and Antiamoebic Activities

The therapeutic potential of quinoxaline derivatives extends to antiprotozoal applications. nih.govresearchgate.net Various synthetic quinoxalines have been evaluated in vitro against several parasites, including Leishmania donovani, Trypanosoma brucei brucei, and Trichomonas vaginalis. nih.gov Certain quinoxaline amides, in particular, displayed interesting antileishmanial properties. nih.gov

Furthermore, quinoxaline-1,4-di-N-oxide (QNO) derivatives have been identified as a promising scaffold for developing broad-spectrum antiparasitic agents, with demonstrated activity against Giardia lamblia, Trichomonas vaginalis, and Entamoebia histolytica. nih.gov The mechanism of these compounds is thought to involve the inhibition of key parasitic proteins. nih.gov These findings underscore the importance of the quinoxaline core structure in designing novel agents to combat a range of protozoal infections. nih.gov

Other Emerging Biological Activities

Beyond their established antimicrobial roles, quinoxaline derivatives are being explored for a multitude of other pharmacological applications. The versatility of the quinoxaline ring system allows for structural modifications that yield compounds with diverse biological profiles. ontosight.aisapub.org

Emerging areas of research for this class of compounds include:

Anticancer Activity : Numerous studies have highlighted the potential of quinoxaline derivatives as anticancer agents, with some demonstrating cytotoxic effects on human cancer cell lines. researchgate.netnih.gov

Anti-inflammatory Properties : The scaffold is also a component of molecules designed to have anti-inflammatory effects. nih.govmdpi.com

Kinase Inhibition : Certain quinoxaline derivatives have been identified as kinase inhibitors, a critical area in cancer therapy and other diseases. nih.gov

Receptor Antagonism : Novel quinoxaline derivatives have been synthesized that exhibit potent serotonin (B10506) (5-HT3) receptor antagonism, suggesting potential applications in managing conditions like chemotherapy-induced nausea. core.ac.uk

Agricultural Applications : The biological activity of these compounds is also being harnessed in agriculture, with research into their use as fungicides, herbicides, and insecticides. rsc.orgnottingham.ac.uk

This broad spectrum of activity ensures that the quinoxaline scaffold will remain a privileged structure in medicinal chemistry and drug discovery for the foreseeable future. researchgate.netbohrium.com

Antidiabetic Activity (e.g., Alpha-Glucosidase and Alpha-Amylase Inhibition)

Quinoxaline derivatives have emerged as a significant class of compounds with potential antidiabetic properties. researchgate.net A primary strategy in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which delays carbohydrate digestion and reduces postprandial hyperglycemia.

While direct studies on 2-Chloro-3-(4-methylphenyl)quinoxaline are not detailed in the available literature, extensive research on structurally related quinoxaline derivatives demonstrates potent inhibitory activity against these key enzymes. For instance, a novel synthesized quinoxaline derivative, N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (NPOQA), was evaluated for its in vitro antidiabetic effects. researchgate.netbohrium.com This compound exhibited significant inhibition against both α-glucosidase and α-amylase, with molecular docking studies suggesting a strong binding affinity to the active sites of these enzymes. bohrium.com Another study reported an N-acetamide quinoxaline derivative with IC₅₀ values of 83.78 ± 0.888 µM and 199.7 ± 0.952 µM against α-glucosidase and α-amylase, respectively. researchgate.net These findings underscore the potential of the quinoxaline scaffold as a foundation for developing new antidiabetic agents. researchgate.net

| Quinoxaline Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference Compound | Reference IC₅₀ |

|---|---|---|---|---|

| N-acetamide quinoxaline derivative Q1 | α-Glucosidase | 83.78 ± 0.888 µM | Acarbose | 72.58 ± 0.682 µM |

| N-acetamide quinoxaline derivative Q1 | α-Amylase | 199.7 ± 0.952 µM | Acarbose | 115.6 ± 0.574 µM |

Antioxidant Activity (e.g., DPPH, ABTS Assays)

The antioxidant potential of quinoxaline derivatives has been a subject of considerable research, often evaluated through common in vitro methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. bohrium.comunav.edu These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals.

Studies on various quinoxaline derivatives have demonstrated significant scavenging activities. unav.edu For example, the antioxidant capacity of the NPOQA derivative was confirmed through DPPH, ABTS, ferric reducing power (FRAP), and hydrogen peroxide (H₂O₂) assays, indicating its potential to counteract oxidative stress. bohrium.com Similarly, a series of pyrrolo[2,3-b]quinoxaline derivatives were assessed using the DPPH assay, which identified ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate as a notable radical scavenger. nih.govrsc.org Although specific antioxidant data for 2-Chloro-3-(4-methylphenyl)quinoxaline is not available, the consistent antioxidant properties observed in its structural analogs suggest that this compound may also possess similar capabilities.

| Derivative Class | Assay | Finding | Standard |

|---|---|---|---|

| Pyrrolo[2,3-b]quinoxalines | DPPH | Demonstrated reduced scavenging activity (0.283–0.325 mM) | Quercetin (0.033 mM) |

| N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (NPOQA) | DPPH, ABTS, FRAP, H₂O₂ | Evaluated and showed excellent results | Not specified |

Anti-inflammatory Properties

The anti-inflammatory potential of quinoxaline derivatives is well-documented. nih.govnih.govresearchgate.net While it is reasonable to hypothesize that 2-Chloro-3-(4-methylphenyl)quinoxaline may exhibit anti-inflammatory effects based on its structural class, specific studies are needed for confirmation. ontosight.ai The mechanisms underlying the anti-inflammatory action of quinoxaline compounds are diverse and involve the inhibition of key inflammatory modulators. nih.gov

Research has shown that certain quinoxaline derivatives can suppress the expression of cyclooxygenase (COX), various cytokines, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p38 mitogen-activated protein kinase (p38 MAPK). nih.govresearchgate.net For instance, two aminoalcohol-based quinoxaline derivatives, DEQX and OAQX, demonstrated anti-inflammatory effects by reducing leukocyte migration and decreasing the levels of pro-inflammatory cytokines IL-1β and TNF-α in a mouse model. nih.gov Furthermore, some quinoxaline 1,4-di-N-oxide derivatives have shown significant in vivo anti-inflammatory activity, with one compound exhibiting an effect (41% inhibition) comparable to the standard drug indomethacin (B1671933) (47% inhibition). unav.edu

Insecticidal Potential

The quinoxaline scaffold is recognized in agrochemistry for its potential as an active ingredient in pesticides. researchgate.netnih.gov Several studies have designed and synthesized novel quinoxaline derivatives to evaluate their insecticidal properties against various pests. acs.orgrsc.org

While no specific insecticidal data exists for 2-Chloro-3-(4-methylphenyl)quinoxaline, related compounds have shown promising results. In one study, newly constructed quinoxaline derivatives were tested against the cowpea aphid (Aphis craccivora), with one thiazolidinone-containing derivative identified as the most toxic agent. acs.org Another research effort focused on thiazolo[4,5-b]quinoxaline derivatives against the cotton leafworm (Spodoptera litura). The most active compound in this series achieved mortality rates of up to 97% at a concentration of 2500 mg L⁻¹ against 2nd instar larvae. rsc.org These findings highlight the versatility of the quinoxaline core in developing new insecticidal agents. researchgate.netnih.gov

| Derivative Class | Target Pest | Concentration | Mortality % (Max) |

|---|---|---|---|

| Thiazolo[4,5-b]quinoxalin-2(3H)-one derivative 3 | S. litura (2nd instar) | 625-2500 mg L⁻¹ | 86% - 97% |

| Thiazolo[4,5-b]quinoxalin-2(3H)-one derivative 3 | S. litura (4th instar) | 625-2500 mg L⁻¹ | 66% - 86.33% |

Enzyme Inhibition Studies

Beyond the antidiabetic enzymes α-glucosidase and α-amylase, the quinoxaline scaffold has been identified as a potent inhibitor of a diverse range of other enzymes implicated in various diseases. This broad inhibitory capacity makes quinoxaline a "privileged scaffold" in drug discovery.

Specific derivatives have been developed and tested as inhibitors for numerous enzymatic targets:

Dipeptidyl Peptidase-IV (DPP-4): Quinoxalinedione derivatives have been identified as potent inhibitors of DPP-4, an enzyme involved in glucose metabolism, making them targets for antidiabetic drugs. nih.gov

Cyclooxygenase-2 (COX-2): As part of their anti-inflammatory mechanism, certain quinoxaline derivatives have shown potent and selective inhibition of COX-2, with IC₅₀ values as low as 0.46 µM. rsc.org

Epidermal Growth Factor Receptor (EGFR): In the context of anticancer research, quinoxaline compounds have been found to potently inhibit the EGFR tyrosine kinase, with reported IC₅₀ values of 0.3 µM. rsc.org

Reverse Transcriptase: Quinoxaline derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapy.

Thymidine Phosphorylase (TP): Some 2-(5-Arylthiazolo[2,3-c] researchgate.netunav.edunih.govtriazol-3-yl)quinoxaline derivatives have been reported to inhibit TP, an enzyme involved in nucleoside metabolism. nih.gov

Receptor Binding Studies

The interaction of quinoxaline derivatives with biological receptors is another critical area of investigation, particularly in neuroscience. While specific receptor binding data for 2-Chloro-3-(4-methylphenyl)quinoxaline is not available, studies on closely related analogs demonstrate the potential of this chemical class to bind with high affinity to specific receptor subtypes.

A notable example is the compound 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (B141808) (VUF10166), which differs from the subject compound by the substituent at the 3-position. This derivative was identified as a ligand that binds with high affinity to serotonin 5-HT₃ receptors. nih.govresearchgate.net Specifically, it displayed an 83-fold difference in binding affinity between the homomeric 5-HT₃A and heteromeric 5-HT₃AB receptor subtypes. nih.gov Such selective binding provides valuable molecular tools for studying the physiological roles of different receptor subtypes. nih.gov This research highlights that the quinoxaline framework can be systematically modified to achieve high affinity and selectivity for specific biological receptors. nih.govresearchgate.net

Vii. Applications in Materials Science and Technology

Organic Electronics and Optoelectronic Materials

Quinoxaline (B1680401) derivatives are widely recognized for their role in organic electronics due to their high electron affinities and thermal stability. researchgate.net The electron-deficient pyrazine (B50134) ring within the quinoxaline structure makes these compounds inherently suitable for electron-transporting applications. researchgate.net The strategic functionalization of the quinoxaline core allows for the fine-tuning of its electronic and photophysical properties to meet the specific requirements of various optoelectronic devices. beilstein-journals.org

The primary characteristic that makes quinoxaline derivatives, including 2-Chloro-3-(4-methylphenyl)quinoxaline, suitable as Electron-Transporting Materials (ETMs) and n-type semiconductors is their electron-deficient nature. researchgate.netnih.gov This property facilitates the acceptance and transport of electrons. The presence of an electron-withdrawing chlorine atom at the 2-position of the quinoxaline ring can further lower the LUMO energy level, a desirable trait for efficient electron injection from the cathode in electronic devices. nih.gov

The structural diversity of quinoxalines allows for precise control over energy levels and charge carrier transport properties. nih.gov For instance, the introduction of electron-withdrawing groups has been shown to result in low-lying LUMO levels (e.g., -3.29 to -3.43 eV in some derivatives), suggesting their potential as efficient ETMs. beilstein-journals.org While specific experimental data for 2-Chloro-3-(4-methylphenyl)quinoxaline is not extensively documented in the literature, its molecular structure strongly suggests its potential for n-type semiconductor behavior. The combination of the electron-deficient quinoxaline core and the chloro substituent is expected to provide the necessary electronic properties for efficient electron transport. beilstein-journals.orgnih.gov

Table 1: General Electronic Properties of Quinoxaline Derivatives Relevant to ETMs

| Property | Typical Range/Value | Significance for ETMs |

|---|---|---|

| LUMO Energy Level | -3.00 eV to -3.50 eV | Facilitates efficient electron injection from common cathodes (e.g., Al, Ca). |

| Electron Affinity | High | Promotes the acceptance of electrons for transport. |

| Thermal Stability | High | Ensures device stability and longevity during operation. |

In the realm of solar energy conversion, quinoxaline derivatives have been investigated as components in both Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs). Their primary role in these devices is often as an electron acceptor or as part of a larger molecular structure that facilitates charge separation and transport. nih.govrsc.org

For OSCs, the electron-accepting nature of the quinoxaline moiety is crucial. nih.govrsc.org Quinoxaline-based polymers have demonstrated impressive power conversion efficiencies (PCEs) in polymer solar cells. nih.gov Although 2-Chloro-3-(4-methylphenyl)quinoxaline is a small molecule, its electronic properties make it a potential building block for larger, more complex non-fullerene acceptors (NFAs). The chlorine and methylphenyl groups can influence the material's solubility, morphology, and energy levels, which are all critical factors for efficient OSCs. nih.gov

In DSSCs, quinoxaline derivatives can function as auxiliary acceptors or as part of the dye sensitizer's π-bridge. nih.gov Their strong electron-accepting ability aids in efficient electron injection from the dye to the semiconductor's conduction band (e.g., TiO2). nih.gov The alignment of the LUMO energy level of the quinoxaline-containing dye with the conduction band of the semiconductor is a key factor for high charge transfer efficiency. nih.gov

Quinoxaline derivatives are promising candidates for n-type semiconductor materials in Organic Field-Effect Transistors (OFETs). beilstein-journals.orgnih.gov The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor layer. The tunable properties of quinoxalines, such as their high electron mobility and optimal energy levels, make them suitable for OFET applications. beilstein-journals.orgnih.gov